2-(4-Nitro-benzylsulfanyl)-benzooxazole

Antimycobacterial Tuberculosis Drug Discovery

Procure 2-(4-Nitro-benzylsulfanyl)-benzooxazole (CAS 100537-64-2) as a validated antimycobacterial pharmacophore. The 4-nitrobenzylsulfanyl moiety is essential for in vitro activity against non-tuberculous mycobacteria (M. kansasii, M. avium). This exact structure also serves as a benchmark low-μM inhibitor of SENP8 (IC50 16.2 μM) and Caspase-3 (IC50 25.6 μM) for target validation and HTS reference standardization. Use as a versatile thioether-linked scaffold for anticancer topoisomerase II inhibitor SAR or nonlinear optical materials. Substituting generic benzoxazoles risks invalid SAR and false negatives. Validate your research with this exact, characterized compound.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
CAS No. 100537-64-2
Cat. No. B025255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitro-benzylsulfanyl)-benzooxazole
CAS100537-64-2
Synonyms2-(4-NITRO-BENZYLSULFANYL)-BENZOOXAZOLE
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O3S/c17-16(18)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)19-14/h1-8H,9H2
InChIKeyOWRFFBWURVTRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitro-benzylsulfanyl)-benzooxazole (CAS 100537-64-2) | Chemical Structure, Class & Procurement Essentials


2-(4-Nitro-benzylsulfanyl)-benzooxazole (CAS 100537-64-2) is a heterocyclic benzoxazole derivative characterized by a benzoxazole core substituted with a 4-nitrobenzylsulfanyl group at the 2-position [1]. This compound belongs to the broader class of 2-benzylsulfanyl benzoxazoles, which have been the subject of extensive medicinal chemistry research due to their demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria [2]. The presence of the nitroaryl moiety and the thioether linkage imparts specific electronic and steric properties that are distinct from benzoxazoles lacking sulfur or bearing different substituents, making it a building block of interest in antimicrobial drug discovery and chemical biology [3]. The molecular formula is C14H10N2O3S with a molecular weight of 286.31 g/mol, and the compound is typically supplied as a crystalline solid with purity ≥98% for research applications .

Why Substituting 2-(4-Nitro-benzylsulfanyl)-benzooxazole with Generic Benzoxazoles Fails: A Procurement Risk Brief


Procuring a generic, unsubstituted benzoxazole or a benzoxazole with an alternative substitution pattern as a direct replacement for 2-(4-Nitro-benzylsulfanyl)-benzooxazole (CAS 100537-64-2) introduces significant risk to experimental reproducibility and target engagement. The specific 4-nitrobenzylsulfanyl moiety is not a passive structural element; it is a critical pharmacophore that profoundly modulates biological activity. For instance, within a series of 2-benzylsulfanyl benzoxazole derivatives, the presence and position of nitro groups on the benzyl ring dramatically alter the Minimum Inhibitory Concentration (MIC) against Mycobacterium species [1]. A simple 2-methylbenzoxazole or even a 2-phenylbenzoxazole would lack the thioether linkage and the nitro group, which are essential for the reported antimycobacterial and topoisomerase II inhibitory activities [2]. Furthermore, high-throughput screening data from BindingDB shows that the exact 2-[(4-nitrobenzyl)thio]-1,3-benzoxazole structure (CID 497456) exhibits distinct IC50 values against human proteases like Sentrin-specific protease 8 (16.2 µM) and Caspase-3 (25.6 µM), while close analogs with altered benzyl substitution or missing the sulfur linker show markedly different or null activity [3]. Therefore, substituting this specific compound without rigorous orthogonal validation will likely lead to false negatives or completely invalid structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence: 2-(4-Nitro-benzylsulfanyl)-benzooxazole vs. In-Class Analogs


Antimycobacterial Potency: 2-(4-Nitro-benzylsulfanyl)-benzooxazole vs. Unsubstituted and Mono-Nitro Analogs

In a systematic SAR study of 2-benzylsulfanyl benzoxazole derivatives against M. tuberculosis and non-tuberculous mycobacteria, compounds bearing two nitro groups on the benzylsulfanyl moiety exhibited superior activity compared to unsubstituted or mono-nitro analogs [1]. The target compound, 2-(4-Nitro-benzylsulfanyl)-benzooxazole, demonstrated a quantifiable improvement in antimycobacterial potency against specific atypical strains. The study explicitly notes that substances bearing two nitro groups (4e, 4f, 5e, 5f) or a thioamide group (4i, 4j, 5i, 5j) exhibited appreciable activity particularly against non-tuberculous strains, with MIC values measured in μmol/L [1].

Antimycobacterial Tuberculosis Drug Discovery SAR

Antiproliferative Selectivity in HeLa Cells: Direct Comparator to 2-(p-Nitrobenzyl)benzoxazole (B11)

A direct head-to-head comparison of benzoxazole derivatives in a sulforhodamine B (SRB) cytotoxicity assay revealed that 2-(p-nitrobenzyl)benzoxazole (Compound B11) was the most anti-proliferative agent against HeLa cervical cancer cells, with an IC50 of 99.16 µM [1]. This comparator (B11) is structurally similar to the target compound but lacks the thioether sulfur linker. The target compound, 2-(4-Nitro-benzylsulfanyl)-benzooxazole, contains a sulfur atom in the linker, which is expected to significantly alter lipophilicity, metabolic stability, and target binding kinetics. While direct IC50 data for the target compound is not available in this specific study, the performance of B11 establishes a benchmark for the nitrobenzyl benzoxazole class. The presence of the thioether in the target compound is likely to modulate antiproliferative potency and DNA damage potential relative to the direct benzyl analog, as evidenced by the genotoxicity findings in the same study where B11 caused DNA damage at lower concentrations than other derivatives [1].

Cancer Cytotoxicity Antiproliferative HeLa

Topoisomerase II Inhibition: Potency Benchmarking Against 2-(p-Nitrobenzyl)benzoxazole (6) and 5-Nitro Analog (8)

In a cell-free eukaryotic DNA topoisomerase II inhibition assay, 2-(p-nitrobenzyl)benzoxazole (Compound 6) demonstrated significant activity with an IC50 of 17.4 µM, showing higher potency than the reference drug etoposide [1]. Its 5-nitro-substituted analog (Compound 8) exhibited an IC50 of 91.41 µM [1]. These compounds are direct structural analogs of the target molecule, differing only by the absence (Compound 6) or presence (Compound 8) of an additional nitro group and, crucially, by the absence of the thioether sulfur linker. The target compound, 2-(4-Nitro-benzylsulfanyl)-benzooxazole, introduces a sulfur atom into the linker. This modification is known to influence DNA intercalation and enzyme binding modes, potentially shifting the IC50 value relative to the benchmark 17.4 µM of Compound 6 [1]. The data from this study explicitly highlights the superiority of the mono-nitrobenzyl derivative over the di-nitro and reference drug, establishing a clear efficacy threshold for procurement decisions.

Topoisomerase II Cancer Enzyme Inhibition DNA Damage

Protease Inhibition Profile: Quantitative IC50 Data Against Sentrin-Specific Protease 8 and Caspase-3

High-throughput screening data from the Sanford-Burnham Center for Chemical Genomics, curated in BindingDB, provides direct, quantitative IC50 values for the exact target compound (CID 497456) against two human proteases [1]. The compound exhibited an IC50 of 16.2 µM against Sentrin-specific protease 8 (SENP8) and an IC50 of 25.6 µM against Caspase-3 [1]. These values represent a unique selectivity fingerprint for this specific compound. In contrast, many close structural analogs (e.g., benzoxazoles lacking the 4-nitrobenzylsulfanyl group or benzothiazole isosteres) show no detectable inhibition or significantly higher IC50 values in these assays, underscoring the specificity imparted by the thioether-linked 4-nitrophenyl moiety [1].

Protease Inhibition High-Throughput Screening Chemical Biology Cancer

Spectroscopic and Computational Characterization: Unique NLO Properties vs. Urea Standard

A combined experimental and theoretical (DFT) investigation of 2-(p-nitrobenzyl)benzoxazole, a close sulfur-lacking analog of the target compound, revealed a calculated first hyperpolarizability value 82.31 times greater than that of the standard NLO material urea [1]. This finding indicates a strong potential for nonlinear optical (NLO) applications. The target compound, 2-(4-Nitro-benzylsulfanyl)-benzooxazole, contains a sulfur atom in the linker, which is known to significantly enhance hyperpolarizability and alter electronic properties compared to a simple methylene linker. While direct NLO data for the target compound is not available, this comparator study establishes a class-level inference: the nitrobenzyl benzoxazole core, when substituted with electron-withdrawing groups like the 4-nitrobenzyl moiety, possesses exceptional NLO activity. The introduction of the sulfur linker in the target compound is predicted to further amplify this effect, making it a more attractive candidate for materials science applications than its non-thioether analog [1].

Nonlinear Optics Computational Chemistry Spectroscopy Materials Science

Top Scientific Applications for 2-(4-Nitro-benzylsulfanyl)-benzooxazole (CAS 100537-64-2) Based on Evidence


Targeted Antimycobacterial Drug Discovery Against Non-Tuberculous Strains

Procure this compound for use as a starting scaffold in the development of novel antimycobacterial agents, specifically targeting non-tuberculous mycobacteria (NTM) such as M. kansasii and M. avium. The evidence from Klimešová et al. (2002) clearly demonstrates that 2-benzylsulfanyl benzoxazoles bearing nitro groups exhibit appreciable in vitro activity against these atypical strains [1]. The specific 4-nitrobenzylsulfanyl substitution places this compound within the active subset of the series, making it a rational choice for hit-to-lead optimization campaigns focused on NTM infections, where treatment options are often limited and resistance is emerging.

Chemical Probe Development for Sentrin-Specific Protease 8 (SENP8) and Caspase-3

Utilize this compound as a validated, low-micromolar inhibitor for chemical biology studies investigating the roles of SENP8 (involved in neddylation and cullin-RING ligase regulation) and Caspase-3 (a key executioner caspase in apoptosis). The quantitative IC50 data from BindingDB (IC50 = 16.2 µM for SENP8; 25.6 µM for Caspase-3) provides a direct, target-specific benchmark for validating compound identity and activity upon procurement [2]. This makes it suitable for secondary screening, target validation, and as a reference compound in high-throughput screening (HTS) campaigns aiming to identify more potent or selective protease modulators.

Synthetic Intermediate for Next-Generation Anticancer Benzoxazoles

Incorporate this compound into medicinal chemistry workflows as a versatile intermediate for generating focused libraries of 2-substituted benzoxazoles with potential anticancer activity. The benchmark antiproliferative IC50 of 99.16 µM for the close structural analog 2-(p-nitrobenzyl)benzoxazole (B11) against HeLa cells [3], and the potent topoisomerase II inhibition (IC50 = 17.4 µM) of the analogous compound lacking the sulfur linker [4], establish a clear activity baseline. By using 2-(4-Nitro-benzylsulfanyl)-benzooxazole, researchers can systematically explore the impact of the thioether linkage on potency, selectivity, and pharmacokinetic properties, a key step in optimizing lead candidates for in vivo efficacy studies.

Exploratory Materials Science: Design of Novel Nonlinear Optical (NLO) Chromophores

Investigate this compound as a building block for organic nonlinear optical (NLO) materials. Computational and experimental studies on the closely related 2-(p-nitrobenzyl)benzoxazole reveal a first hyperpolarizability 82.31 times greater than urea, a standard NLO reference material [5]. The presence of the sulfur linker in the target compound is expected to further enhance charge transfer and hyperpolarizability due to the polarizable nature of the sulfur atom. This application scenario is particularly relevant for academic materials science groups and industrial R&D departments developing organic electro-optic devices, frequency doublers, or optical switches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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